molecular formula C11H12N2O2 B8321811 3-ethyl-1H-indazole-6-carboxylic acid methyl ester

3-ethyl-1H-indazole-6-carboxylic acid methyl ester

Cat. No.: B8321811
M. Wt: 204.22 g/mol
InChI Key: CSQGAIUWKCKTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-1H-indazole-6-carboxylic acid methyl ester is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of the ethyl and methoxycarbonyl groups in this compound can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1H-indazole-6-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-ethyl-1H-indazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1H-indazole-6-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indazole ring, especially at positions that are activated by the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

3-ethyl-1H-indazole-6-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new drugs.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-1H-indazole-6-carboxylic acid methyl ester depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. The presence of the methoxycarbonyl group can enhance its binding affinity to certain targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-1H-indazole: Lacks the methoxycarbonyl group, which may result in different chemical and biological properties.

    6-Methoxycarbonyl-1H-indazole: Lacks the ethyl group, which can affect its reactivity and interactions.

    3-Methyl-6-(methoxycarbonyl)-1H-indazole: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

3-ethyl-1H-indazole-6-carboxylic acid methyl ester is unique due to the presence of both the ethyl and methoxycarbonyl groups. These groups can influence its chemical reactivity, stability, and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 3-ethyl-2H-indazole-6-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-9-8-5-4-7(11(14)15-2)6-10(8)13-12-9/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

CSQGAIUWKCKTHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC(=CC2=NN1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.